molecular formula C10H10O4 B119931 Benzylmalonic acid CAS No. 616-75-1

Benzylmalonic acid

Cat. No. B119931
CAS RN: 616-75-1
M. Wt: 194.18 g/mol
InChI Key: JAEJSNFTJMYIEF-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

A mixture of 2-benzylmalonic acid (10.0 g, 51.5 mmol), 2,4,6-trichlorophenol (20.3 g, 103 mmol), and POCl3 (12.0 mL, 129 mmol) was stirred under air at 105° C. for 2 hours. The reaction was then cooled to room temperature, poured on 150 mL ice, and extracted with 4:1 ether/DCM (3×150 mL). The combined organic layers were washed with water (1×400 mL) and 4 M aqueous NaCl (1×100 mL), and the yellow organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation at <40° C. to provide the title compound as a tan thick oil that became a beige solid upon standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:12]([OH:14])=[O:13])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[C:17]=1O.O=P(Cl)(Cl)Cl>>[CH2:1]([CH:8]([C:9]([O:11][C:17]1[C:16]([Cl:15])=[CH:21][C:20]([Cl:22])=[CH:19][C:18]=1[Cl:23])=[O:10])[C:12]([O:14][C:21]1[C:16]([Cl:15])=[CH:17][C:18]([Cl:23])=[CH:19][C:20]=1[Cl:22])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
20.3 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O
Name
Quantity
12 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred under air at 105° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 4:1 ether/DCM (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×400 mL) and 4 M aqueous NaCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the yellow organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation at <40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.